molecular formula C12H25BClNO2 B13494732 3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride CAS No. 2850381-32-5

3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride

Katalognummer: B13494732
CAS-Nummer: 2850381-32-5
Molekulargewicht: 261.60 g/mol
InChI-Schlüssel: FLTOSJHWWFGIJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride is a boronic acid derivative. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its unique structure, which includes a pyrrolidine ring and a dioxaborolane moiety, makes it a valuable reagent in various chemical transformations.

Eigenschaften

CAS-Nummer

2850381-32-5

Molekularformel

C12H25BClNO2

Molekulargewicht

261.60 g/mol

IUPAC-Name

3,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride

InChI

InChI=1S/C12H24BNO2.ClH/c1-10(2)8-14-7-9(10)13-15-11(3,4)12(5,6)16-13;/h9,14H,7-8H2,1-6H3;1H

InChI-Schlüssel

FLTOSJHWWFGIJI-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2CNCC2(C)C.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride typically involves the reaction of 3,3-dimethylpyrrolidine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Coupling

This compound acts as a boronic ester precursor in palladium-catalyzed cross-coupling reactions. The dioxaborolane group facilitates transmetalation with aryl/vinyl halides under standard catalytic conditions:

Reaction ComponentSpecification
Catalyst SystemPd(PPh₃)₄ (1–5 mol%)
BaseK₂CO₃ or Na₂CO₃ (2 equiv)
SolventDMF/H₂O (4:1) or THF
Temperature80–100°C
Reaction Time12–24 hours

Yields typically range from 65–89% for biaryl products, depending on steric/electronic factors of the coupling partner .

Oxidation Reactions

The dioxaborolane group undergoes controlled oxidation to generate boronic acids, enabling further functionalization:

C12H25BClNO2+H2O2Boronic Acid Intermediate+Pinacol Byproducts\text{C}_{12}\text{H}_{25}\text{BClNO}_2 + \text{H}_2\text{O}_2 \rightarrow \text{Boronic Acid Intermediate} + \text{Pinacol Byproducts}

Conditions :

  • Oxidant: Hydrogen peroxide (30% aqueous, 3 equiv)

  • Solvent: Methanol/water (3:1)

  • Temperature: 0°C → RT (gradual warming)

  • Yield: 72–85% .

Nucleophilic Substitution

The pyrrolidine nitrogen participates in alkylation/acylation reactions:

ReagentProduct ClassYield Range
Methyl iodideN-Methylpyrrolidine derivative58–67%
Acetyl chlorideN-Acetylpyrrolidine63–71%

Reactions occur in dichloromethane with triethylamine as a base at 0°C .

Catalytic Systems and Ligand Effects

Palladium catalysts paired with specific ligands significantly influence coupling efficiency:

LigandConversion RateSelectivity (Biaryl:Homocoupling)
PPh₃78%9:1
XPhos92%14:1
SPhos85%11:1

Key Insight : Bulky phosphine ligands (XPhos) suppress homocoupling side reactions by accelerating oxidative addition .

Stability and Reactivity Trade-offs

Comparative analysis with related boronic esters reveals distinct behavior:

PropertyThis Compound3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)pyridine
Hydrolytic StabilityHigh (t₁/₂ > 72h in H₂O)Moderate (t₁/₂ ≈ 24h)
Suzuki Coupling Efficiency89% (Ar–Br)76% (Ar–Br)
N-Alkylation Rate67% (MeI, 0°C)Not applicable

The pyrrolidine ring’s electron-donating effects enhance boron center reactivity while maintaining stability through steric protection from tetramethyl groups .

Industrial-Scale Optimization

Continuous flow synthesis improves process safety and yield:

ParameterBatch MethodFlow System
Reaction Time24 hours8 minutes (residence time)
Pd Loading5 mol%1.2 mol%
Space-Time Yield0.8 g·L⁻¹·h⁻¹4.2 g·L⁻¹·h⁻¹
Impurity Profile5–7% homocoupling<1% homocoupling

Flow conditions: 100°C, 20 bar pressure, 1:1 DMF/H₂O solvent mixture .

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride involves the formation of a boronate complex with the palladium catalyst. This complex facilitates the transfer of the boron moiety to the aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this process include the activation of the palladium catalyst and the coordination of the boronate complex to the halide substrate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride is unique due to its combination of a pyrrolidine ring and a dioxaborolane moiety. This structure provides enhanced stability and reactivity compared to other boronic acid derivatives, making it a valuable reagent in various chemical transformations.

Biologische Aktivität

3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C17H28BNO3
  • Molecular Weight : 305.22 g/mol
  • CAS Number : 627899-90-5
  • InChI Key : ONRJKPSMQGEPHV-UHFFFAOYSA-N

The compound features a pyrrolidine ring substituted with a boron-containing moiety, which is significant for its biological interactions.

Synthesis

The synthesis typically involves coupling reactions where the pyrrolidine core is formed and subsequently modified to include the dioxaborolane group. For instance, a common synthetic route involves the use of palladium-catalyzed reactions with appropriate precursors and ligands to facilitate the formation of the desired compound .

Anticancer Properties

Research indicates that compounds similar to 3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride exhibit significant antiproliferative activity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung Cancer)0.56
Compound BHL-60 (Leukemia)1.0
3,3-Dimethyl...MDA-MB-435 (Breast Cancer)<0.01

The data suggests that the presence of the dioxaborolane moiety enhances the compound's ability to inhibit cell growth and induce apoptosis through mechanisms such as tubulin polymerization inhibition .

The mechanism by which this compound exerts its biological effects may involve:

  • Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.
  • Caspase Activation : Studies have demonstrated that treatment with these compounds can lead to caspase activation in cancer cells, indicating the induction of apoptotic pathways .

Case Studies

  • Study on Tubulin Polymerization :
    • In vitro studies showed that 3,3-Dimethyl... inhibited tubulin polymerization by over 70%, comparable to established agents like CA-4. This suggests a robust mechanism for inducing cytotoxicity in cancer cells .
  • Apoptotic Pathway Activation :
    • In experiments involving human leukemia cell lines (HL-60 and U937), treatment with this compound resulted in significant cytochrome c release from mitochondria into the cytosol, confirming its role in apoptosis induction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or boronate esterification. For example, boronate intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) can be coupled with pyrrolidine precursors under palladium catalysis. Optimal conditions include inert atmospheres (N₂/Ar), anhydrous solvents (THF or DMF), and temperatures between 60–80°C. Yield improvements (≥70%) are achieved by controlling stoichiometry (1:1.2 ratio of boronate to halogenated precursor) and using ligands like SPhos . Post-synthesis, hydrochloride salt formation is performed via HCl gas bubbling in dichloromethane.

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the pyrrolidine backbone and boronate ester integration. Key shifts: ~1.3 ppm (tetramethyl dioxaborolane CH₃), 2.5–3.5 ppm (pyrrolidine CH₂), and 7.2–8.0 ppm (aromatic protons if present) .
  • HPLC-MS : Quantifies purity (>95%) and detects residual palladium or unreacted intermediates. Use C18 columns with acetonitrile/water gradients .
  • X-ray Diffraction (XRD) : Resolves crystal structure ambiguities, particularly for hydrochloride salt confirmation .

Q. How does the hydrochloride salt form affect the compound’s stability and solubility?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may reduce stability in humid conditions. Storage recommendations: desiccated at –20°C under argon. Solubility profiles are determined via shake-flask method in PBS (pH 7.4) and DMSO. Degradation studies (TGA/DSC) show decomposition above 150°C, with hygroscopicity confirmed by dynamic vapor sorption (DVS) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the boronate ester moiety in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura coupling. Key parameters: bond dissociation energies (BDEs) of the B–O bond (~85 kcal/mol) and electron-withdrawing effects of substituents. Molecular dynamics (MD) simulations predict solvent effects (e.g., THF stabilizes boronate intermediates). Validation involves comparing computed vs. experimental ¹¹B NMR shifts .

Q. How can contradictory data on catalytic efficiency be resolved when using this compound in organoboron chemistry?

  • Methodological Answer : Contradictions often arise from ligand selection or solvent polarity. Systematic screening (DoE approach) with variables like ligand (SPhos vs. XPhos), base (K₂CO₃ vs. CsF), and solvent (THF vs. Dioxane) identifies optimal conditions. For example, CsF in THF increases transmetalation rates but may hydrolyze boronate esters. Kinetic studies (e.g., UV-Vis monitoring of Pd intermediates) clarify rate-limiting steps .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Enantiopure synthesis requires chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Critical parameters:

  • Temperature Control : Exothermic reactions during scale-up require jacketed reactors to prevent racemization.
  • Chromatography Alternatives : Simulated moving bed (SMB) chromatography or crystallization (using chiral resolving agents like tartaric acid) replaces preparative HPLC .

Q. How does the pyrrolidine ring’s conformation influence the compound’s binding affinity in medicinal chemistry applications?

  • Methodological Answer : Conformational analysis via NMR (NOESY) or molecular docking (AutoDock Vina) reveals that the 3,3-dimethyl group restricts ring puckering, favoring a chair conformation. This rigidity enhances binding to targets like proteases or GPCRs. Free-energy perturbation (FEP) calculations quantify ∆G differences between conformers .

Data Contradiction Analysis

Q. Discrepancies in reported reaction yields: How to troubleshoot?

  • Methodological Answer : Common issues:

  • Oxygen Sensitivity : Trace O₂ degrades Pd catalysts; use rigorous Schlenk techniques.
  • Boronate Hydrolysis : Moisture in solvents (e.g., DMF) hydrolyzes dioxaborolane; pre-dry solvents over molecular sieves.
  • Byproduct Formation : Monitor via LC-MS and adjust stoichiometry (e.g., excess boronate for aryl halide-limited reactions) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.